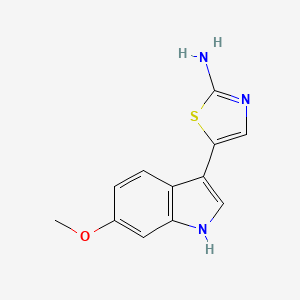

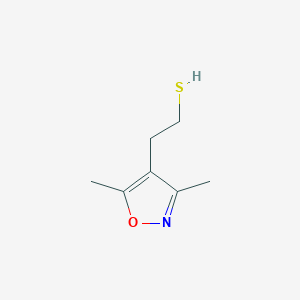

5-(6-methoxy-1H-indol-3-yl)-1,3-thiazol-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 5-(6-methoxy-1H-indol-3-yl)-1,3-thiazol-2-amine is a chemical entity that appears to be related to a class of compounds known as (methoxyalkyl)thiazoles. These compounds have been identified as potent and selective inhibitors of 5-lipoxygenase (5-LPO), an enzyme involved in the biosynthesis of leukotrienes, which are inflammatory mediators. The inhibition of 5-LPO can be beneficial in treating conditions associated with inflammation, such as asthma and arthritis .

Synthesis Analysis

The synthesis of related (methoxyalkyl)thiazoles involves the incorporation of methoxy, thiazolyl, and naphthyl groups. The potency of these inhibitors is highly dependent on the substitution pattern of these groups. The synthesis process is not detailed for the specific compound , but the related compound 1-[3-(naphth-2-ylmethoxy)phenyl]-1-(thiazol-2-yl)propyl methyl ether (2d, ICI211965) has been synthesized and shown to be orally active in rat models .

Molecular Structure Analysis

Although the molecular structure of 5-(6-methoxy-1H-indol-3-yl)-1,3-thiazol-2-amine is not directly provided, the structure of a similar compound, methyl 2-amino-4-(methoxymethyl)thiazole-5-carboxylate, has been reported. This compound exhibits two crystallographically independent conformations that differ by the rotational positions of their methoxymethyl substituents. The molecular interactions are characterized by hydrogen bonding involving the amine hydrogen atoms .

Chemical Reactions Analysis

The chemical reactions involving (methoxyalkyl)thiazoles have not been explicitly described in the provided data. However, it is known that these compounds can selectively inhibit the 5-LPO enzyme without affecting the synthesis of cyclooxygenase products, which suggests a specific interaction with the enzyme's active site .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-(6-methoxy-1H-indol-3-yl)-1,3-thiazol-2-amine are not detailed in the provided papers. However, the related compound 2d has been shown to be orally active and exhibits high enantioselectivity, indicating that the physical properties such as solubility and stability are favorable for oral administration. The enantioselectivity also suggests that the chiral centers in these molecules are critical for their biological activity .

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antioxidant Properties

- Antimicrobial and Antioxidant Agents : Compounds similar to 5-(6-methoxy-1H-indol-3-yl)-1,3-thiazol-2-amine have been synthesized and demonstrated effective antimicrobial and antioxidant properties. For instance, a compound identified as 4a showed excellent antibacterial and radical scavenging activities, and another compound, 5a, revealed efficient antifungal activity (Verma, Saundane, & Meti, 2019).

Anticancer Activity

- Anticancer Properties : Some derivatives of 5-(6-methoxy-1H-indol-3-yl)-1,3-thiazol-2-amine have shown promising anticancer activity. Compounds 4e and 6e manifested remarkable cytotoxic activity against tumor cell lines, suggesting potential use in cancer therapy (Verma, Saundane, & Meti, 2019).

DNA Protection and Antimicrobial Effects

- DNA Protective Ability : A related compound, (E)-N-(2,5-dimethoxybenzylidene)-5-(4-methoxyquinolin-2-yl)-1,3,4-thiadiazol-2-amine, showed high DNA protective ability against oxidative damage. Additionally, another derivative demonstrated strong antimicrobial activity against S. epidermidis, highlighting its potential in antimicrobial applications (Gür et al., 2020).

Antifungal Effect

- Antifungal Properties : Some derivatives of 5-(6-methoxy-1H-indol-3-yl)-1,3-thiazol-2-amine have been found effective against fungal infections like Aspergillus terreus and Aspergillus niger, indicating their potential as antifungal agents (Jafar et al., 2017).

Anti-Inflammatory Properties

- Anti-Inflammatory Applications : Some derivatives have been synthesized and evaluated for their anti-inflammatory properties. For example, compounds such as 8g demonstrated active anti-inflammatory and analgesic activities, suggesting a potential role in treating inflammatory conditions (Bhati & Kumar, 2008).

Potentiometric Sensor Development

- Sensor Development : Schiff bases derived from compounds similar to 5-(6-methoxy-1H-indol-3-yl)-1,3-thiazol-2-amine have been used to construct potentiometric sensors for the selective determination of Nd3+ ions, demonstrating applications in analytical chemistry (Bandi, Singh, & Upadhyay, 2013).

Eigenschaften

IUPAC Name |

5-(6-methoxy-1H-indol-3-yl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3OS/c1-16-7-2-3-8-9(5-14-10(8)4-7)11-6-15-12(13)17-11/h2-6,14H,1H3,(H2,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAVGDVWZFZSZBW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CN2)C3=CN=C(S3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(6-methoxy-1H-indol-3-yl)-1,3-thiazol-2-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-[isopropyl(methyl)amino]propanoate](/img/structure/B1326681.png)

![Ethyl [(6,7-difluoro-1,3-benzoxazol-2-yl)thio]acetate](/img/structure/B1326684.png)

![{Methyl[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]amino}acetic acid](/img/structure/B1326689.png)

![[[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-(4-ethoxyphenyl)amino]acetic acid](/img/structure/B1326692.png)

![{Methyl[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]amino}acetic acid](/img/structure/B1326694.png)

![[3-(ethoxycarbonyl)-2-methyl-5-(4-methylphenyl)-1H-pyrrol-1-yl]acetic acid](/img/structure/B1326697.png)

![3-[3-(ethoxycarbonyl)-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid](/img/structure/B1326699.png)

![6-(3-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B1326705.png)

![3-[3-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoic acid](/img/structure/B1326708.png)